![molecular formula C12H18O4 B12273903 1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate CAS No. 131515-32-7](/img/structure/B12273903.png)
1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate is an organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is a colorless liquid with a characteristic ester-like odor. Its molecular formula is C12H18O4, and it has a molecular weight of 226.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate typically involves a multi-step chemical reaction. One common method involves the reaction of bicyclo[1.1.1]pentane derivatives with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug discovery as a bioisostere for internal alkynes and tert-butyl groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane structure provides a rigid framework that can influence the compound’s binding affinity and specificity. This unique structure allows it to act as a bioisostere, mimicking the properties of other functional groups and enhancing the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a bicyclo[1.1.1]pentane core, used in medicinal chemistry.
Bicyclo[1.1.1]pentane Derivatives: Various derivatives used in materials science and drug discovery.
Uniqueness
1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate stands out due to its specific ester functional groups and the unique bicyclo[1.1.1]pentane structure. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
131515-32-7 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
diethyl 2-(1-bicyclo[1.1.1]pentanyl)propanedioate |
InChI |
InChI=1S/C12H18O4/c1-3-15-10(13)9(11(14)16-4-2)12-5-8(6-12)7-12/h8-9H,3-7H2,1-2H3 |
InChI Key |
QWNCCWQETVLMHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C12CC(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273824.png)
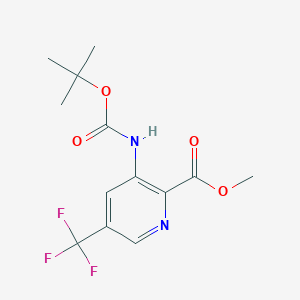

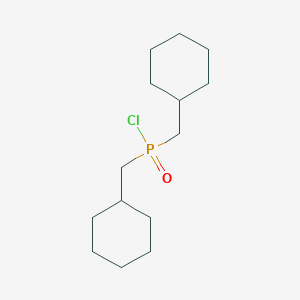
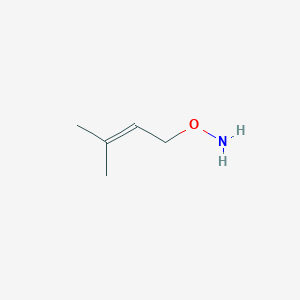
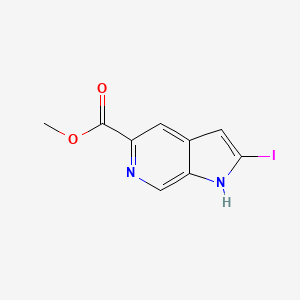
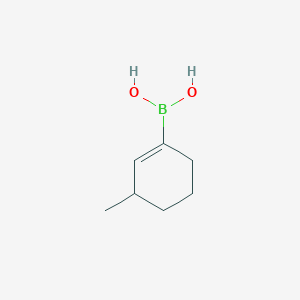
![1-(5-Chlorothiophen-2-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12273882.png)
![6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12273887.png)
![5-Chloro-6-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12273893.png)
![2,5-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12273894.png)
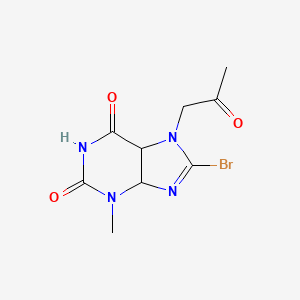
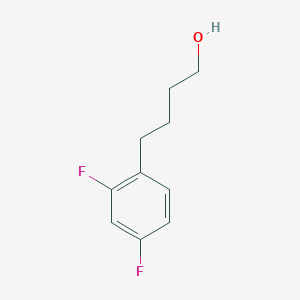
![[5-(Methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12273910.png)
